

# Application Notes and Protocols: Quantifying SOD1 Protein Levels in CSF After Tofersen Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tofersen  |           |
| Cat. No.:            | B15588239 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tofersen** (formerly BIIB067) is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide dismutase 1 (SOD1) gene. It works by binding to SOD1 mRNA, promoting its degradation by RNase H, and thereby reducing the synthesis of the SOD1 protein.[1][2][3] The quantification of SOD1 protein levels in cerebrospinal fluid (CSF) is a critical pharmacodynamic biomarker to assess the target engagement and biological activity of **Tofersen** in clinical trials.[4] This document provides a comprehensive overview of the quantitative data from key clinical trials, a detailed protocol for a representative immunoassay for SOD1 quantification, and visualizations of the therapeutic mechanism and experimental workflow.

#### **Tofersen's Mechanism of Action**

**Tofersen** is a synthetic, single-stranded nucleic acid analog designed to be complementary to the messenger RNA (mRNA) sequence of the human SOD1 gene. Upon intrathecal administration, **Tofersen** distributes within the central nervous system (CNS) and binds to SOD1 mRNA.[2] This binding event forms a DNA-RNA hybrid, which is a substrate for the endogenous enzyme RNase H. RNase H cleaves the mRNA strand of the hybrid, leading to its degradation and preventing its translation into the SOD1 protein.[1][3] This reduction in the



synthesis of both mutant and wild-type SOD1 protein is the intended therapeutic mechanism to slow disease progression in SOD1-ALS.



Click to download full resolution via product page

Caption: Tofersen's mechanism of action in reducing SOD1 protein synthesis.

# **Quantitative Data from Tofersen Clinical Trials**



The following tables summarize the changes in cerebrospinal fluid (CSF) SOD1 protein concentrations observed in the Phase 1-2 ascending-dose trial and the Phase 3 VALOR trial of **Tofersen**.

Table 1: Phase 1-2 Ascending-Dose Trial - Change in

**CSF SOD1 Concentration at Day 85** 

| Tofersen Dose | Number of<br>Participants<br>(Tofersen) | Number of<br>Participants<br>(Placebo) | Geometric Mean Ratio of SOD1 Concentration (Tofersen vs. Placebo) | Percentage Point Difference from Placebo (95% CI) |
|---------------|-----------------------------------------|----------------------------------------|-------------------------------------------------------------------|---------------------------------------------------|
| 20 mg         | 10                                      | 12                                     | 1.02                                                              | 2 (-18 to 27)                                     |
| 40 mg         | 9                                       | 12                                     | 0.75                                                              | -25 (-40 to -5)                                   |
| 60 mg         | 9                                       | 12                                     | 0.81                                                              | -19 (-35 to 2)                                    |
| 100 mg        | 10                                      | 12                                     | 0.67                                                              | -33 (-47 to -16)                                  |

Data from Miller et al., NEJM, 2020.

Table 2: Phase 3 VALOR Trial (28 Weeks) - Change in

**CSF SOD1 Concentration** 

| Participant<br>Group  | Treatment<br>Group | Number of<br>Participants | Geometric<br>Mean Ratio to<br>Baseline | Percentage<br>Change from<br>Baseline |
|-----------------------|--------------------|---------------------------|----------------------------------------|---------------------------------------|
| Faster<br>Progression | Tofersen 100 mg    | 39                        | 0.71                                   | -29%                                  |
| Placebo               | 21                 | 1.16                      | +16%                                   |                                       |
| Slower<br>Progression | Tofersen 100 mg    | 33                        | 0.60                                   | -40%                                  |
| Placebo               | 15                 | 0.81                      | -19%                                   |                                       |



Data from Miller et al., NEJM, 2022.

Table 3: VALOR Open-Label Extension (OLE) - 12-Month

**Integrated Data** 

| Treatment Initiation                                   | Number of Participants | Percentage Reduction in CSF SOD1 Protein |
|--------------------------------------------------------|------------------------|------------------------------------------|
| Early-Start (Tofersen from VALOR start)                | 72                     | 33%                                      |
| Delayed-Start (Placebo in VALOR, then Tofersen in OLE) | 36                     | 21%                                      |

Data from a press release by Ionis Pharmaceuticals, June 2022.[5]

# Experimental Protocol: Quantification of SOD1 in CSF by ELISA

While the specific commercial ELISA kit used in the **Tofersen** clinical trials has not been publicly disclosed, the following protocol represents a standard procedure for a sandwich ELISA, which is a common method for quantifying specific proteins in biological fluids like CSF. This protocol is based on commercially available human SOD1 ELISA kits and established methodologies.

#### **Materials**

- Human SOD1 ELISA Kit (containing a pre-coated 96-well plate, detection antibody, HRP-conjugate, standards, buffers, and substrate)
- · Cerebrospinal fluid (CSF) samples
- Microplate reader capable of measuring absorbance at 450 nm
- Adjustable micropipettes and sterile tips
- Wash bottles or automated plate washer



- Vortex mixer
- Deionized or distilled water

### **Pre-Assay Preparation**

- Bring all reagents to room temperature (18-25°C) before use.
- Prepare Wash Buffer: If provided as a concentrate, dilute with deionized water to the working concentration as per the kit instructions.
- Prepare Standards: Reconstitute the SOD1 standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve according to the kit's manual. A typical standard curve might range from 0.1 ng/mL to 10 ng/mL.
- Sample Preparation:
  - Collect CSF samples according to standard clinical procedures.
  - Centrifuge the samples at 1000 x g for 20 minutes to remove any particulates.
  - Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.
  - If necessary, dilute CSF samples with the provided sample diluent to ensure the SOD1 concentration falls within the range of the standard curve. A pre-trial validation is recommended to determine the optimal dilution factor.

#### **Assay Procedure**

- Add Standards and Samples: Add 100 μL of each standard and sample (in duplicate or triplicate) to the appropriate wells of the pre-coated microplate.
- Incubate: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit instructions (e.g., 2 hours at 37°C or overnight at 4°C).
- Wash: Aspirate the liquid from each well and wash the plate 3-5 times with 300 μL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.



- Add Detection Antibody: Add 100 μL of the biotinylated detection antibody to each well.
- Incubate: Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at 37°C).
- Wash: Repeat the wash step as described in step 3.
- Add HRP-Conjugate: Add 100 μL of the HRP-conjugate to each well.
- Incubate: Cover the plate and incubate for the specified time and temperature (e.g., 30 minutes at 37°C).
- Wash: Repeat the wash step as described in step 3.
- Add Substrate: Add 100 μL of the TMB substrate solution to each well.
- Incubate: Incubate the plate in the dark at room temperature for the time recommended in the protocol (e.g., 15-30 minutes).
- Stop Reaction: Add 50 μL of the stop solution to each well. The color in the wells should change from blue to yellow.
- Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

#### **Data Analysis**

- Calculate the mean absorbance for each set of replicate standards, controls, and samples.
- Subtract the mean zero standard OD from all other readings.
- Plot the mean OD for each standard on the y-axis against the concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of SOD1 in each sample.
- Multiply the calculated concentration by the dilution factor to obtain the final SOD1 concentration in the original CSF sample.





Click to download full resolution via product page

Caption: Experimental workflow for SOD1 quantification in CSF by ELISA.



#### Conclusion

The quantification of SOD1 in CSF is a valuable tool for assessing the pharmacodynamic effects of **Tofersen** in patients with SOD1-ALS. The data from clinical trials consistently demonstrate a dose-dependent reduction in CSF SOD1 levels following **Tofersen** treatment, confirming target engagement. The provided representative ELISA protocol offers a framework for researchers to reliably measure SOD1 concentrations in CSF samples. Adherence to a validated and standardized protocol is crucial for obtaining accurate and reproducible data in both research and clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Biogen Announces Topline Results from the Tofersen Phase 3 Study and its Open-Label Extension in SOD1-ALS | Biogen [investors.biogen.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Quantifying SOD1
   Protein Levels in CSF After Tofersen Treatment]. BenchChem, [2025]. [Online PDF].

   Available at: [https://www.benchchem.com/product/b15588239#quantifying-sod1-protein-levels-in-csf-after-tofersen-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com